(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384435-42-0
VCID: VC2882609
InChI: InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1
SMILES: CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl
Molecular Formula: C9H11Cl2F2NO
Molecular Weight: 258.09 g/mol

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

CAS No.: 1384435-42-0

Cat. No.: VC2882609

Molecular Formula: C9H11Cl2F2NO

Molecular Weight: 258.09 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride - 1384435-42-0

Specification

CAS No. 1384435-42-0
Molecular Formula C9H11Cl2F2NO
Molecular Weight 258.09 g/mol
IUPAC Name (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1
Standard InChI Key ZCPBUTRVGCQISG-NUBCRITNSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl
SMILES CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl
Canonical SMILES CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl

Introduction

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a chloro-substituted phenyl ring and a difluoromethoxy group, contributes to its distinct chemical and biological properties. This article aims to provide a comprehensive overview of the compound, including its synthesis, properties, and potential applications.

Synthesis Methods

The synthesis of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(difluoromethoxy)benzene and (R)-1-phenylethanamine.

  • Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon or a Lewis acid.

  • Reaction Steps: The key steps include the formation of the ethanamine moiety and the introduction of the difluoromethoxy group onto the phenyl ring.

Biological Activity:

  • Receptor Binding: The compound may interact with specific receptors, modulating cellular signaling pathways.

  • Enzyme Inhibition: It could inhibit certain enzymes, impacting metabolic processes crucial for cell function.

  • Gene Expression Modulation: The compound may alter gene expression patterns, influencing various cellular responses and functions.

Potential Applications:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.

  • Pharmacology: It may be used to study the effects of difluoromethoxy-substituted compounds on biological systems.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular WeightUnique Features
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride1384435-42-0258.09 g/molDifluoromethoxy group
(1R)-1-[5-chloro-2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride--Trifluoromethoxy group
(1R)-1-[5-chloro-2-(methoxy)phenyl]ethan-1-amine hydrochloride--Methoxy group
(1R)-1-[5-chloro-2-(fluoromethoxy)phenyl]ethan-1-amine hydrochloride--Fluoromethoxy group

Safety and Handling

  • Storage Conditions: The compound should be stored in an inert atmosphere at controlled temperatures.

  • Safety Precautions: Handling requires protective equipment due to potential skin irritation and other hazards.

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